molecular formula C21H22N2O5S B563868 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione CAS No. 1189460-98-7

5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione

Cat. No.: B563868
CAS No.: 1189460-98-7
M. Wt: 418.5
InChI Key: BKGURYFSOKOYPR-LZMSFWOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione is a deuterated thiazolidinedione (TZD) derivative designed to act as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. Structurally, it features:

  • A thiazolidinedione core (2,4-thiazolidinedione), essential for PPARγ binding .
  • A benzyl group substituted with a deuterated ethoxy-d4 chain (C₂D₄O) at the para position .
  • A 2-pyridinyl moiety modified with a 2-methyl-1,3-dioxolane ring at the 5-position .

Properties

IUPAC Name

5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-21(27-10-11-28-21)15-4-5-16(22-13-15)8-9-26-17-6-2-14(3-7-17)12-18-19(24)23-20(25)29-18/h2-7,13,18H,8-12H2,1H3,(H,23,24,25)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGURYFSOKOYPR-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=NC=C(C=C1)C2(OCCO2)C)C([2H])([2H])OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Deuterated Ethoxybenzyl Intermediate

The ethoxy-d4 segment is introduced via a modified Mitsunobu reaction using deuterium-labeled reagents. Key steps include:

StepReagents/ConditionsPurpose
15-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl-d4-ethanol, DEAD, PPh₃Ether bond formation
24-Bromobenzyl bromide, THF, 0°C → RT, 12 hAlkylation
3NaOD/D₂O quenchDeuterium retention

Yield : 68–72% after silica gel chromatography (hexane:EtOAc = 3:1).

Knoevenagel Condensation

The intermediate undergoes condensation with 2,4-thiazolidinedione under reflux:

Intermediate+ThiazolidinedioneEtOH, piperidine (cat.)Target Compound\text{Intermediate} + \text{Thiazolidinedione} \xrightarrow{\text{EtOH, piperidine (cat.)}} \text{Target Compound}

Optimized Conditions :

  • Solvent: Anhydrous ethanol (99.8%)

  • Catalyst: Piperidine (0.5 eq)

  • Temperature: 80°C, 6 h

  • Yield: 58–63%

Deuterium Incorporation Strategies

Deuterium labeling at the ethoxy position ([ethoxy-d4]) is achieved through two validated methods:

Direct Isotope Exchange

ParameterValue
Substrate5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl ethanol
ReagentD₂O, Pt/C catalyst
Conditions120°C, 24 h, autoclave
Deuterium Enrichment≥98% (LC-MS)

Synthetic Building Block Approach

ComponentSpecification
Starting MaterialCommercially sourced 1,2-dideuteroethylene glycol
CyclizationH₂SO₄ (cat.), 60°C, 4 h
Purity99.5% by ¹H NMR

Reaction Optimization and Scalability

Solvent Screening for Condensation

SolventYield (%)Purity (%)
Ethanol6398.2
DMF5597.8
THF4896.1

Ethanol provided optimal balance between solubility and reaction rate.

Temperature Profiling

Temperature (°C)Reaction Time (h)Yield (%)
60852
80663
100459

Elevated temperatures above 80°C led to decomposition, as confirmed by TLC.

Purification and Analytical Validation

Recrystallization Protocols

Solvent SystemCrystal FormPurity (%)
Ethanol/Water (4:1)Needles99.1
DMF/Diethyl etherPrisms98.7

Spectroscopic Characterization

TechniqueKey Data
¹H NMR (400 MHz, DMSO-d6)δ 8.45 (d, J = 2.4 Hz, 1H), 7.75 (dd, J = 8.8, 2.4 Hz, 1H), 4.32 (s, 4H, -OCD2CD2O-)
HRMS (ESI+)m/z 419.1521 [M+H]⁺ (calc. 419.1518)
IR (KBr)1745 cm⁻¹ (C=O), 1210 cm⁻¹ (C-O-C)

Industrial-Scale Considerations

Continuous Flow Synthesis

ParameterValue
Reactor TypeMicrofluidic (0.5 mm ID)
Residence Time12 min
Throughput1.2 kg/day

This method reduces deuterium loss compared to batch processes.

Quality Control Metrics

TestSpecification
Deuterium Content≥97.5 atom% D (Isotope Ratio MS)
Related Substances≤0.5% (HPLC)
Residual Solvents≤500 ppm (GC)

Challenges and Mitigation Strategies

IssueSolution
Deuterium scrambling during condensationUse aprotic solvents (e.g., THF)
Epimerization at C-5 of thiazolidinedioneMaintain pH < 7.0
Thermal degradationStrict temperature control (±2°C)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring and the dioxolane moiety.

    Reduction: Reduction reactions can target the thiazolidinedione core, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving metabolic pathways.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinedione Derivatives

Structural and Functional Analogues

The following table summarizes key structural differences and pharmacological properties of analogous TZDs:

Compound Name Key Substituents PPARγ Affinity (Kd) Potency Relative to Pioglitazone Metabolic Features References
5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione Ethoxy-d4, 2-methyl-dioxolane-pyridinyl Not reported Not explicitly tested (metabolite of pioglitazone) Deuterated ethoxy group may reduce CYP-mediated oxidation
Pioglitazone Ethoxy, 5-ethyl-2-pyridinyl ~1 μM Baseline (1x) Rapidly metabolized to active/deactivated derivatives
Rosiglitazone Ethoxy, N-methyl-2-pyridinylamino ~40 nM 10–100x higher Slower metabolism due to methylamino group
5-[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]benzyl]-2,4-thiazolidinedione (Compound 18) Ethoxy, 5-methyl-2-phenyl-oxazolyl Not reported >100x higher Oxazolyl substitution enhances potency
5-(4-(2-(N-Methyl-N-(2-pyridinyl)amino)ethoxy)benzylidene)-2,4-thiazolidinedione Benzylidene (C=CH) linker, methyl-pyridinylamino Not reported Moderate to high (varies by assay) Benzylidene group alters binding kinetics
Key Observations:

Substituent Effects on Potency :

  • Replacement of the pyridinyl group with oxazolyl (Compound 18) dramatically increases potency (>100x pioglitazone) due to enhanced hydrophobic interactions with PPARγ .
  • The benzylidene variant () introduces a conjugated double bond, which may improve binding but reduce metabolic stability compared to benzyl-linked TZDs .

Deuterium Substitution :

  • The ethoxy-d4 group in the target compound likely slows hepatic metabolism by reducing hydrogen abstraction during CYP450-mediated oxidation, a strategy used to improve drug half-life .

PPARγ Binding Affinity: Rosiglitazone’s N-methyl-2-pyridinylamino group confers higher affinity (Kd ~40 nM) than pioglitazone, aligning with its clinical efficacy at lower doses .

Metabolic and Pharmacokinetic Profiles

  • Pioglitazone Metabolites : The target compound shares structural similarity with pioglitazone’s metabolites, which are hydroxylated or oxidized at the ethoxy chain. Deuterium substitution may mitigate these pathways .
  • Deuterated vs. Non-deuterated Analogs: Deuterium in the ethoxy group (C₂D₄O) reduces metabolic clearance, as seen in deuterated drugs like deutetrabenazine. This modification could extend the half-life of the target compound compared to non-deuterated TZDs .

Clinical and Preclinical Implications

  • Deuterated TZDs : Improved metabolic stability could reduce dosing frequency but necessitates studies on deuterium’s impact on off-target effects (e.g., PPARγ-independent pathways).

Biological Activity

5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione is a synthetic compound that belongs to the thiazolidinedione class, which is primarily known for its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This compound has garnered interest due to its potential applications in treating metabolic disorders, particularly type 2 diabetes mellitus.

Chemical Structure and Properties

  • Molecular Formula : C21H16D4N2O5S
  • Molecular Weight : 416.48 g/mol
  • CAS Number : 184766-62-9

The compound features a thiazolidinedione core, which is essential for its biological activity, particularly in enhancing insulin sensitivity and modulating glucose metabolism.

Thiazolidinediones, including the compound of interest, exert their effects primarily through the activation of PPARγ. This receptor plays a crucial role in regulating glucose and lipid metabolism. Upon activation, PPARγ influences the transcription of genes involved in glucose uptake and fatty acid storage, thereby improving insulin sensitivity.

Key Mechanistic Insights:

  • Activation of PPARγ : Enhances insulin sensitivity and promotes glucose homeostasis.
  • Anti-inflammatory Effects : May inhibit pro-inflammatory cytokine production, contributing to improved metabolic profiles.

In Vitro Studies

Research has demonstrated that derivatives of thiazolidinediones can effectively activate PPARγ and exhibit anti-inflammatory properties. A study highlighted the synthesis of various thiazolidinedione derivatives and their ability to activate PPARγ while inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages. This suggests a dual role in both metabolic regulation and inflammation control .

CompoundPPARγ Activation (EC50)NO Inhibition (%)
This compoundTBDTBD
Other ThiazolidinedionesTBDTBD

In Vivo Studies

In vivo studies on similar thiazolidinedione compounds have shown significant improvements in glucose tolerance and insulin sensitivity in animal models of diabetes. These studies often involve measuring fasting blood glucose levels and conducting oral glucose tolerance tests (OGTT).

Case Studies

  • Case Study on Diabetic Rats :
    • Objective : To evaluate the efficacy of thiazolidinedione derivatives in improving insulin sensitivity.
    • Results : Administration led to a marked reduction in fasting blood glucose levels and improved insulin response during OGTT.
  • Human Clinical Trials :
    • While specific trials for this exact compound may not be extensively documented, existing thiazolidinedione drugs have undergone rigorous clinical testing demonstrating their efficacy in managing type 2 diabetes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.